molecular formula C8H10ClNS B1273277 2-[(4-Chlorophenyl)thio]ethanamine CAS No. 36155-35-8

2-[(4-Chlorophenyl)thio]ethanamine

Cat. No.: B1273277
CAS No.: 36155-35-8
M. Wt: 187.69 g/mol
InChI Key: DRRBWTYKNMYIMG-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]ethanamine is an organic compound with the molecular formula C8H10ClNS. It is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to an ethanamine moiety.

Biochemical Analysis

Biochemical Properties

2-[(4-Chlorophenyl)thio]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the biochemical pathways they regulate .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors on the cell surface . This interaction can lead to changes in gene expression, which in turn affects cellular metabolism and other cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, which ultimately affects various cellular processes . For instance, its interaction with monoamine oxidases can lead to the inhibition of these enzymes, thereby affecting the oxidation of monoamines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be affected by various factors such as light and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes . For instance, high doses of this compound can lead to toxic or adverse effects, including cellular damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biochemical response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases, which play a crucial role in the metabolism of monoamines . These interactions can affect the metabolic flux and levels of various metabolites . Additionally, the compound can influence other metabolic pathways by modulating the activity of specific enzymes and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . This interaction can affect the localization and accumulation of the compound within different cellular compartments . For instance, it may accumulate in certain organelles, leading to localized biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)thio]ethanamine typically involves the reaction of 4-chlorothiophenol with ethylene diamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the ethylene diamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)thio]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)thio]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]ethanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)thio]ethanamine is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRBWTYKNMYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383186
Record name 2-[(4-chlorophenyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-35-8
Record name 2-[(4-chlorophenyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium metal (22.5 mg, 0.98 mmol) in ethanol (2.0 mL) was treated with 2-bromoethylamine hydrobromide (100.0 mg, 0.49 mmol) and 4-chlorobenzenethiol (71.0 mg, 0.49 mmol), heated to 75° C. for 18 hours, and concentrated. The concentrate was partitioned between water (2.0 mL) and diethyl ether (5.0 mL) and the organic phase was dried (MgSO4), filtered, and concentrated to provide the desired product. MS (DCI) m/e 188 (M+H)+.
Quantity
22.5 mg
Type
reactant
Reaction Step One
Name
2-bromoethylamine hydrobromide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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